molecular formula C15H11BrN2O2S B7477461 N-(1,3-benzothiazol-2-yl)-2-bromo-5-methoxybenzamide

N-(1,3-benzothiazol-2-yl)-2-bromo-5-methoxybenzamide

Cat. No.: B7477461
M. Wt: 363.2 g/mol
InChI Key: RFCQNEPUERZJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-2-bromo-5-methoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-bromo-5-methoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 2-bromo-5-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction Reactions: The benzamide group can be reduced to form an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-bromo-5-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chloro-5-methoxybenzamide
  • N-(1,3-benzothiazol-2-yl)-2-fluoro-5-methoxybenzamide
  • N-(1,3-benzothiazol-2-yl)-2-iodo-5-methoxybenzamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-bromo-5-methoxybenzamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. This makes it a valuable compound for the synthesis of new molecules with unique properties .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-bromo-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c1-20-9-6-7-11(16)10(8-9)14(19)18-15-17-12-4-2-3-5-13(12)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCQNEPUERZJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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